molecular formula C18H17NO2S2 B2449221 2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide CAS No. 2379997-89-2

2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide

Cat. No.: B2449221
CAS No.: 2379997-89-2
M. Wt: 343.46
InChI Key: CNXZWQSMXLQSFH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure incorporates two key pharmacophores: a benzyloxy moiety and a bithiophene unit. The benzyloxy group is a recognized structural feature in potent and selective inhibitors of human Monoamine Oxidase B (hMAO-B), an enzyme target in Parkinson's disease research . For instance, benzyloxy-substituted chalcones have been demonstrated to act as effective, selective, and reversible hMAO-B inhibitors, with some compounds exhibiting exceptional potency (IC50 values in the nanomolar range) and high selectivity over the hMAO-A isoform . Furthermore, the bithiophene component is a privileged structure in drug discovery, known to contribute to favorable binding interactions and pharmacokinetic properties. The acetamide linker serves as a common scaffold in bioactive molecules, facilitating hydrogen bonding and enhancing metabolic stability . As a result, this compound presents a compelling profile for researchers investigating new therapeutic agents for neurodegenerative disorders. It is also a valuable building block for the synthesis and optimization of novel chemical entities in lead compound development programs. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-18(11-21-10-14-4-2-1-3-5-14)19-9-17-8-16(13-23-17)15-6-7-22-12-15/h1-8,12-13H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXZWQSMXLQSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds structurally related to 2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of acetamides have been synthesized and evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance antimicrobial efficacy, making these compounds potential candidates for developing new antibiotics to combat resistant strains of bacteria .

Anticancer Properties
The compound also shows promise in anticancer applications. Similar derivatives have been tested for their cytotoxic effects on cancer cell lines. For example, certain benzo[b]thiophene derivatives demonstrated potent antitumor activity by interfering with microtubule dynamics, which is crucial for cell division. The ability to inhibit cancer cell proliferation positions this compound as a potential lead compound in the search for novel anticancer agents .

Materials Science Applications

Organic Electronics
The unique electronic properties of bithiophene structures make them valuable in the field of organic electronics. Compounds like this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The incorporation of bithiophene units enhances charge transport characteristics and stability of the materials used in these devices .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several acetamide derivatives and tested them against Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain modifications led to a decrease in minimum inhibitory concentration (MIC), showcasing the potential of these compounds as effective antimicrobial agents .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that specific derivatives exhibited IC50_{50} values lower than standard chemotherapeutic agents, indicating higher potency and selectivity towards cancer cells compared to normal cells. This suggests that further development could lead to more effective treatment options for resistant cancer types .

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide is unique due to its specific combination of phenylmethoxy and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide is a compound of interest due to its unique structural features that may confer significant biological activity. The compound contains a benzyloxy group and a bithiophene moiety, which are known to influence various biological processes. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2O2S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure highlights the presence of key functional groups that are essential for its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as cytochrome P450 isoforms, which are crucial in drug metabolism and synthesis of bioactive lipids .
  • Interaction with Receptors : The bithiophene moiety may facilitate binding to various receptors involved in signaling pathways, potentially influencing cellular responses .
  • Antioxidant Activity : Compounds with thiophene structures have been reported to exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their potential implications for this compound.

Activity Type Compound IC50/EC50 Values Effect Reference
Enzyme InhibitionOxalamidesIC50 = 10 μMInhibition of SCD
Antiviral ActivityN-HeterocyclesEC50 = 130 μMInhibition of viral replication
Antioxidant ActivityThiophenesNot specifiedReduction of oxidative stress

Case Studies

  • Cytochrome P450 Inhibition : A study on oxalamides revealed that these compounds could selectively inhibit SCD through CYP-mediated activation. This suggests that similar mechanisms might be exploited by this compound in targeting metabolic pathways in cancer cells .
  • Antiviral Properties : Research has indicated that heterocyclic compounds exhibit antiviral properties against various viruses. The structural similarity between these compounds and this compound suggests potential efficacy in treating viral infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide, and how are reaction conditions controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves coupling the bithiophene moiety with the acetamide backbone. Key steps include:

  • Thiophene functionalization : Use Suzuki-Miyaura coupling for introducing substituents to the bithiophene core .
  • Amide bond formation : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .
  • Reaction monitoring : Utilize thin-layer chromatography (TLC) or HPLC to track intermediates and optimize reaction time/temperature .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H and 13C NMR are critical for verifying the bithiophene linkage, benzyloxy group, and acetamide connectivity. Aromatic proton signals between δ 6.8–7.5 ppm and thiophene-specific splitting patterns are diagnostic .
  • Mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to distinguish from byproducts .
  • X-ray crystallography : Resolves conformational ambiguities in the bithiophene-acetamide backbone .

Q. What are the standard protocols for evaluating its solubility and stability in biological assays?

  • Methodology :

  • Solubility screening : Use a tiered solvent approach (DMSO → aqueous buffers) with dynamic light scattering (DLS) to assess aggregation .
  • Stability profiling : Incubate the compound at physiological pH (7.4) and temperature (37°C), followed by HPLC quantification of degradation products over 24–72 hours .

Advanced Research Questions

Q. How does the bithiophene moiety influence the compound’s electronic properties and biological activity?

  • Methodology :

  • Computational modeling : Perform DFT calculations to map electron density distribution and HOMO-LUMO gaps, which correlate with redox activity and binding affinity .
  • Structure-activity relationship (SAR) : Synthesize analogs with mono-thiophene or phenyl substitutions and compare bioactivity (e.g., IC50 in enzyme inhibition assays) .

Q. What strategies resolve contradictory data in cytotoxicity studies across different cell lines?

  • Methodology :

  • Dose-response normalization : Account for variations in cell permeability by correlating intracellular concentrations (via LC-MS) with observed IC50 values .
  • Mechanistic profiling : Use RNA-seq or proteomics to identify cell line-specific pathways affected by the compound .

Q. How can molecular docking studies elucidate its interaction with enzymes like cytochrome P450 or kinases?

  • Methodology :

  • Target preparation : Retrieve enzyme structures (e.g., PDB ID: 1TQN for CYP3A4) and prepare active sites using molecular dynamics (MD) simulations .
  • Docking validation : Cross-validate docking poses with mutagenesis data or co-crystallized ligands to ensure reliability .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Flow chemistry : Implement continuous flow reactors to enhance mixing and reduce side reactions in amide coupling steps .
  • Catalyst screening : Test palladium/ligand systems (e.g., XPhos/Pd(OAc)2) to improve regioselectivity in bithiophene functionalization .

Key Considerations for Researchers

  • Data contradiction : Variability in biological assays may stem from differences in cell membrane composition or metabolic activity. Normalize data using internal controls (e.g., housekeeping genes) .
  • Scalability : Pilot-scale reactions (≥10 g) require rigorous impurity profiling via LC-MS to identify persistent byproducts .

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